N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}acetamide
Description
N-{4-[(4-Benzylpiperidin-1-yl)sulfonyl]phenyl}acetamide is a sulfonamide-containing acetamide derivative featuring a benzyl-substituted piperidine ring linked to a phenylacetamide core. This compound belongs to a class of molecules designed to modulate biological targets through structural modifications of the piperidine and sulfonamide moieties.
The sulfonamide linker and acetamide group are critical for hydrogen bonding and target engagement, as seen in related compounds .
Properties
IUPAC Name |
N-[4-(4-benzylpiperidin-1-yl)sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-16(23)21-19-7-9-20(10-8-19)26(24,25)22-13-11-18(12-14-22)15-17-5-3-2-4-6-17/h2-10,18H,11-15H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXPGKRFFQUOCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}acetamide typically involves the following steps:
Formation of 4-benzylpiperidine: This can be achieved by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring.
Sulfonylation: The 4-benzylpiperidine is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.
Acetylation: Finally, the sulfonylated intermediate is acetylated using acetic anhydride to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the sulfonylation and acetylation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets:
Inhibition of DHFR: The compound binds to the active site of DHFR, preventing the enzyme from catalyzing the reduction of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis.
Antimicrobial Activity: The sulfonamide group interferes with the synthesis of folic acid in bacteria, leading to their death.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Pharmacological Activities
Key structural variations among analogs include substitutions on the piperidine/piperazine ring, sulfonamide linker modifications, and aryl group alterations. These changes significantly influence pharmacological profiles:
Table 1: Structural and Pharmacological Comparison of Selected Analogs
Key Findings:
- Analgesic Activity: Compound 35 (4-methylpiperazinyl) demonstrated potent analgesic activity, surpassing paracetamol in some assays .
- Anti-inflammatory Potential: Compounds 36 and 37 () with diethylsulfamoyl and piperazinyl groups showed anti-hypernociceptive effects in inflammatory pain models, suggesting the sulfonamide-acetamide scaffold's versatility .
- Antibacterial Derivatives : N-{[4-(4-Methoxybenzenesulfonamido)phenyl]sulfonyl}acetamide () exhibited crystallographic stability via hydrogen bonding, a trait critical for antibiotic design .
Crystallographic and Conformational Insights
Lipophilicity and Bioavailability
- The benzyl group in the target compound increases logP compared to methyl (Compound 35) or hydrophilic groups (e.g., pyrimidinyl in ). Enhanced lipophilicity may improve blood-brain barrier penetration but could reduce solubility, necessitating formulation optimization.
Biological Activity
N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure that includes a piperidine ring, a sulfonamide group, and an acetamide moiety. Its molecular formula is with a molecular weight of 372.48 g/mol. The unique combination of these functional groups contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N2O3S |
| Molecular Weight | 372.48 g/mol |
| IUPAC Name | This compound |
| InChI Key | [InChI Key Here] |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to exhibit:
- Sigma Receptor Affinity : The compound binds selectively to sigma receptors, particularly sigma-1 receptors, which are implicated in neuroprotection and modulation of pain pathways .
- Antimicrobial Properties : Studies indicate that the compound demonstrates antimicrobial activity, potentially through inhibition of bacterial cell wall synthesis or interference with metabolic pathways .
- Anticancer Activity : Preliminary research suggests that it may inhibit cell proliferation in certain cancer cell lines by modulating signaling pathways involved in tumor growth .
Structure-Activity Relationship (SAR)
A series of derivatives based on the core structure of this compound have been synthesized to evaluate their biological activities. QSAR studies indicate that modifications on the phenyl ring significantly impact the binding affinity to sigma receptors. For instance:
- Substituents at the 3-position enhance affinity for sigma receptors compared to 2 or 4 substitutions.
- The presence of electron-donating groups increases receptor binding affinity .
Case Studies and Research Findings
-
Anticancer Studies :
- A study evaluated the effect of this compound on various cancer cell lines (e.g., MCF-7 breast cancer cells). Results showed a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent.
-
Neuroprotective Effects :
- Research involving animal models indicated that the compound could reduce neuroinflammation and improve cognitive function in models of Alzheimer's disease, likely through sigma receptor modulation.
-
Antimicrobial Activity :
- The compound was tested against several bacterial strains, demonstrating significant inhibitory effects on Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
